molecular formula C17H18O3 B3114765 4-(Benzyloxy)-2-isopropoxybenzaldehyde CAS No. 204591-62-8

4-(Benzyloxy)-2-isopropoxybenzaldehyde

Cat. No.: B3114765
CAS No.: 204591-62-8
M. Wt: 270.32 g/mol
InChI Key: MYDITVXJBSXEFP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-isopropoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group and an isopropoxy group attached to a benzene ring, with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Safety and Hazards

While specific safety and hazard data for “4-(Benzyloxy)-2-isopropoxybenzaldehyde” are not available, similar compounds may be combustible and cause irritation if inhaled, swallowed, or in contact with skin .

Future Directions

Research into benzyl ether compounds and similar structures continues to be a hot topic in pharmaceutical research . Future developments may focus on understanding their biological activity and developing new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-isopropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde. This intermediate is then reacted with isopropyl bromide under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-isopropoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acidic or basic conditions, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 4-(Benzyloxy)-2-isopropoxybenzoic acid

    Reduction: 4-(Benzyloxy)-2-isopropoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-isopropoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzyloxy and isopropoxy groups can interact with hydrophobic regions of proteins and other biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzaldehyde
  • 4-(Isopropoxy)benzaldehyde
  • 4-(Methoxy)benzaldehyde

Uniqueness

4-(Benzyloxy)-2-isopropoxybenzaldehyde is unique due to the presence of both benzyloxy and isopropoxy groups on the benzene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-phenylmethoxy-2-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-13(2)20-17-10-16(9-8-15(17)11-18)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDITVXJBSXEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-(benzyloxy)-2-hydroxybenzaldehyde (1 g, 4.38 mol), 2-iodopropane (1.2 eq.) and potassium carbonate (2.5 eq.) in acetone (40 mL) was refluxed overnight. The reaction was cooled to room temperature and filtered through a celite plug, and concentrated to dryness. The crude material was purified by flash column chromatography with ethyl acetate and hexanes to provide 4-(benzyloxy)-2-isopropoxybenzaldehyde (698).
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Synthesis routes and methods II

Procedure details

K2CO3 (6.14 g, 44.4 mmol) and 2-iodopropane (1.28 mL, 12.76 mmol) were added successively to a stirred solution of 4-benzyloxy-2-hydroxybenzaldehyde (2.33 g, 10.21 mmol) in dry DMF (12.8 mL) at 25° C. under N2. The reaction was heated at 50° C. overnight. The reaction was diluted with water (50 mL) and extracted with Et2O (3×50 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford the crude product. This was azeotroped from toluene to afford 4-(benzyloxy)-2-isopropoxybenzaldehyde. LCMS calc.=293.1; found=292.9 (M+Na)+.
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6.14 g
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1.28 mL
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2.33 g
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12.8 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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